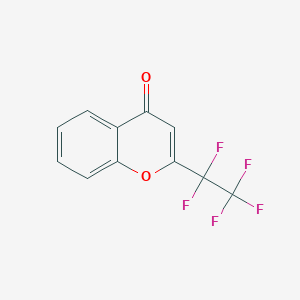

2-(pentafluoroethyl)-4H-chromen-4-one

Description

2-(Pentafluoroethyl)-4H-chromen-4-one is a fluorinated derivative of the 4H-chromen-4-one (chromone) scaffold, characterized by a pentafluoroethyl (-C₂F₅) substituent at the 2-position. Chromones are heterocyclic compounds with a benzopyran-4-one core, widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . The pentafluoroethyl group introduces strong electron-withdrawing effects and high lipophilicity, which can enhance metabolic stability and influence target binding through halogen interactions .

Properties

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F5O2/c12-10(13,11(14,15)16)9-5-7(17)6-3-1-2-4-8(6)18-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZJMVWZHYXCQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent Effects on Electronic and Physical Properties

The biological and chemical behavior of chromone derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-withdrawing groups (e.g., -C₂F₅, -SO₂CH₃) improve enzyme inhibition (e.g., β-glucuronidase) by stabilizing charge interactions .

- Lipophilic substituents (e.g., -C₂F₅, -CH₂CH₂C₆H₅) enhance bioavailability but may reduce aqueous solubility .

- Hydroxy/methoxy groups increase antioxidant capacity but introduce metabolic liabilities (e.g., glucuronidation) .

Enzyme Inhibition

- β-Glucuronidase Inhibition : 2-(Pentafluoroethyl)-4H-chromen-4-one is hypothesized to exhibit potent inhibition due to fluorine’s electronegativity, similar to oxadiazole hybrids (IC₅₀ = 0.8–1.8 µM) .

- Acetylcholinesterase (AChE) Inhibition : Styryl-substituted chromones (e.g., 2-styryl-4H-chromen-4-one derivatives) show dual AChE and Aβ aggregation inhibition, a property less explored in fluorinated analogues .

Anticancer Activity

- Fluorophenyl derivatives : Exhibit moderate cytotoxicity against lung cancer cells (A549, IC₅₀ = 12.3 µM) .

- Sulfonyl derivatives: Limited direct anticancer data, but structural analogs show promise in apoptosis induction .

Antimicrobial Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.